molecular formula C22H30N4O B2416695 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034587-53-4

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2416695
CAS RN: 2034587-53-4
M. Wt: 366.509
InChI Key: MLWXDXZNHXJJEP-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and has been shown to have significant biological activity in a variety of different settings.

Scientific Research Applications

Association with NMR and Quantum Chemical Studies

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea and similar compounds have been studied for their association with substituted 2-amino-1,8-naphthyridines and benzoates. These studies, conducted through NMR spectroscopic titrations and quantum chemical calculations, focus on understanding the classical substituent effect on association, crucial for complex formation in these derivatives (Ośmiałowski et al., 2013).

Synthesis and Crystallographic Studies

The synthesis and study of similar urea derivatives for understanding their structure and reactivity form a significant part of the research. For instance, research on the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide and the subsequent X-ray crystallographic analysis of its derivative highlights the importance of these compounds in chemical research and synthesis (Jung et al., 2008).

Corrosion Inhibition in Metal Surfaces

Research has been conducted on the use of urea-derived Mannich bases, closely related to the compound , as corrosion inhibitors for mild steel surfaces in acidic environments. This research contributes to understanding how these compounds can be used in industrial applications, particularly in corrosion protection (Jeeva et al., 2015).

Development of Anticancer Agents

Urea derivatives, particularly those with structural similarities to this compound, have been studied for their potential as anticancer agents. These studies involve the synthesis and evaluation of these compounds for their antiproliferative activity against various cancer cell lines, highlighting their potential in medicinal chemistry (Feng et al., 2020).

Use in Asymmetric Synthesis

Research into the asymmetric synthesis of related compounds, which are intermediates for the synthesis of nociceptin antagonists, underscores the importance of these urea derivatives in advanced synthetic chemistry. This research provides insights into efficient and practical methods for synthesizing these complex molecules (Jona et al., 2009).

Extraction of Metal Salts

Studies have been conducted on ditopic receptors containing urea groups, similar in structure to the compound of interest, for the solvent extraction of Cu(ii) salts. These studies provide valuable insights into the application of these compounds in selective metal extraction and purification processes (Carreira-Barral et al., 2017).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-22(2,3)18-4-6-19(7-5-18)25-21(27)24-16-17-10-14-26(15-11-17)20-8-12-23-13-9-20/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXDXZNHXJJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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